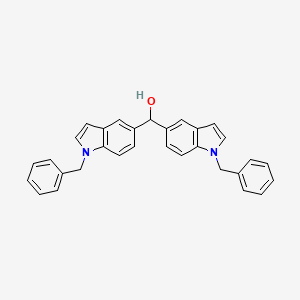
Bis(1-Benzyl-1H-indol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-Benzyl-1H-indol-5-yl)methanol: is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-Benzyl-1H-indol-5-yl)methanol typically involves the reaction of 1-benzyl-1H-indole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two indole units. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the methanol linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1-Benzyl-1H-indol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The indole units can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of bis(1-benzyl-1H-indol-5-yl)ketone.
Reduction: Formation of bis(1-benzyl-1H-indol-5-yl)methane.
Substitution: Formation of halogenated or nitrated derivatives of the indole units.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(1-Benzyl-1H-indol-5-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including its ability to interact with various biological targets. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a compound of interest in drug discovery and development.
Medicine: Research has shown that indole derivatives can act as inhibitors of enzymes and receptors involved in various diseases. This compound may have potential as a therapeutic agent for conditions such as cancer, viral infections, and inflammatory diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(1-Benzyl-1H-indol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-indole: A simpler indole derivative with similar biological activities.
Bis(1H-indol-3-yl)methane: Another bis-indole compound with potential anticancer properties.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: An indole derivative with applications in plant biology.
Uniqueness: Bis(1-Benzyl-1H-indol-5-yl)methanol is unique due to its specific substitution pattern and the presence of a central methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C31H26N2O |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
bis(1-benzylindol-5-yl)methanol |
InChI |
InChI=1S/C31H26N2O/c34-31(27-11-13-29-25(19-27)15-17-32(29)21-23-7-3-1-4-8-23)28-12-14-30-26(20-28)16-18-33(30)22-24-9-5-2-6-10-24/h1-20,31,34H,21-22H2 |
InChI-Schlüssel |
LSSVQTNFNPMHNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(C4=CC5=C(C=C4)N(C=C5)CC6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)

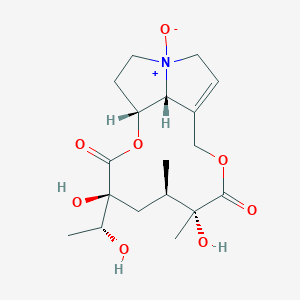
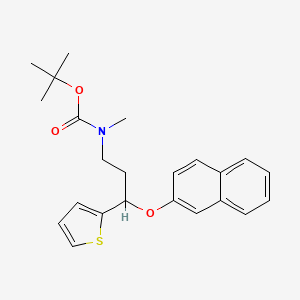
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)



![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
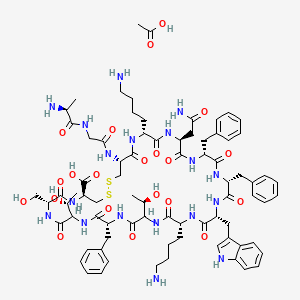
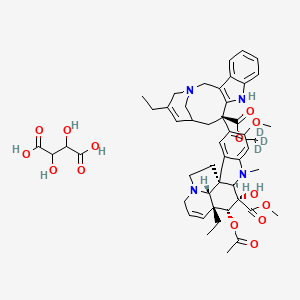

![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)

